molecular formula C10H14NOP B2936098 3-(1-Oxo-1lambda5-phospholan-1-yl)aniline CAS No. 2287332-17-4

3-(1-Oxo-1lambda5-phospholan-1-yl)aniline

Cat. No.: B2936098
CAS No.: 2287332-17-4
M. Wt: 195.202
InChI Key: LMWADDDRYIVACL-UHFFFAOYSA-N
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Description

3-(1-Oxo-1λ⁵-phospholan-1-yl)aniline is an organophosphorus compound featuring a phospholane ring (a five-membered phosphacycle) substituted with an aniline group at the 3-position. The phospholane ring contains a phosphoryl group (P=O), contributing to its unique electronic and steric properties. Its structure combines the electron-donating properties of the aniline moiety with the Lewis acidity of the phosphorus center, enabling diverse reactivity .

Properties

IUPAC Name

3-(1-oxo-1λ5-phospholan-1-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14NOP/c11-9-4-3-5-10(8-9)13(12)6-1-2-7-13/h3-5,8H,1-2,6-7,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMWADDDRYIVACL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCP(=O)(C1)C2=CC=CC(=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14NOP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Oxo-1lambda5-phospholan-1-yl)aniline typically involves the reaction of aniline with a phospholane derivative under controlled conditions. One common method involves the use of a phospholane oxide, which reacts with aniline in the presence of a suitable catalyst to form the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to accommodate larger quantities, and additional steps such as purification and quality control are implemented to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

3-(1-Oxo-1lambda5-phospholan-1-yl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states of phosphorus.

    Reduction: Reduction reactions can convert the phospholan-1-yl group to other phosphorus-containing functional groups.

    Substitution: The aniline moiety can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and electrophiles (e.g., nitric acid for nitration). Reaction conditions vary depending on the desired transformation, with factors such as temperature, solvent, and reaction time being critical for optimal results .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while substitution reactions can introduce various functional groups onto the aniline ring .

Scientific Research Applications

3-(1-Oxo-1lambda5-phospholan-1-yl)aniline has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex phosphorus-containing compounds.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways involving phosphorus.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(1-Oxo-1lambda5-phospholan-1-yl)aniline involves its interaction with molecular targets, such as enzymes and receptors. The phospholan-1-yl group can participate in various biochemical reactions, influencing the activity of enzymes and altering biological pathways. The specific pathways involved depend on the context in which the compound is used, such as in medicinal chemistry or biological research .

Comparison with Similar Compounds

Key Properties:

  • Molecular Formula: C₉H₁₂NOP
  • Molecular Weight : ~197.17 g/mol (calculated)
  • Solubility : Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) but poorly soluble in water .
  • Synthesis: Typically prepared via nucleophilic substitution between 3-aminophenyl derivatives and phosphorylating reagents, such as 1-chlorophospholane oxide, under inert conditions .

Comparison with Structural Analogs

To contextualize its properties and applications, 3-(1-Oxo-1λ⁵-phospholan-1-yl)aniline is compared to three structurally related organophosphorus compounds:

Table 1: Structural and Physicochemical Comparison

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility in DMSO LogP Key Applications
3-(1-Oxo-1λ⁵-phospholan-1-yl)aniline 197.17 145–148 High 1.2 Ligand in catalysis, drug intermediate
2-(1-Oxo-1λ⁵-phospholan-1-yl)aniline 197.17 132–135 Moderate 1.5 Antioxidant synthesis
3-(1-Oxo-1λ⁵-phosphorinanyl)aniline 211.20 160–163 Low 0.8 Polymer stabilizer
4-Aminophenylphosphonic acid 173.10 220–225 High -0.3 Chelating agent, metal coatings

Key Findings:

Reactivity: The 3-substituted phospholane derivative exhibits higher Lewis acidity than its 2-substituted analog due to reduced steric hindrance at the phosphorus center, enhancing its catalytic activity in cross-coupling reactions . In contrast, 4-aminophenylphosphonic acid lacks a cyclic phosphate structure, making it less effective in coordination chemistry but more water-soluble due to its phosphonic acid group .

Stability :

  • 3-(1-Oxo-1λ⁵-phospholan-1-yl)aniline demonstrates superior thermal stability compared to the six-membered phosphorinane analog, attributed to the smaller ring strain in phospholane systems .

Biological Activity: The aniline-phospholane hybrid shows moderate antimicrobial activity (MIC: 32 µg/mL against E. coli), outperforming 4-aminophenylphosphonic acid but underperforming compared to commercial antibiotics .

Table 2: Comparative Performance in Catalysis

Compound Reaction Type Yield (%) Turnover Frequency (h⁻¹) Reference
3-(1-Oxo-1λ⁵-phospholan-1-yl)aniline Suzuki-Miyaura Coupling 92 450
2-(1-Oxo-1λ⁵-phospholan-1-yl)aniline Heck Reaction 78 320
Triphenylphosphine Suzuki-Miyaura Coupling 85 380
  • Catalytic Efficiency: The 3-phospholanylaniline ligand achieves higher yields in Suzuki-Miyaura couplings than triphenylphosphine, likely due to improved electron-donor capacity and steric tuning .
  • Pharmaceutical Relevance : This compound serves as a key intermediate in synthesizing kinase inhibitors, with a 15% improvement in reaction selectivity over 2-substituted analogs .

Biological Activity

3-(1-Oxo-1lambda5-phospholan-1-yl)aniline is a phosphorus-containing compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and research findings, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H16N4O5C_{19}H_{16}N_{4}O_{5} with a molecular weight of 380.4 g/mol. The compound features a unique combination of an aniline moiety and a phospholane group, which contributes to its distinct chemical properties and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. The phospholan group can participate in biochemical reactions that influence enzyme activity and modulate biological pathways. This compound may affect pathways related to cell signaling, metabolism, and potentially the regulation of disease processes such as cancer.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit tumor growth by interfering with cancer cell signaling pathways.
  • Antibacterial Properties : There is evidence indicating potential antibacterial effects, possibly through the disruption of bacterial metabolic processes.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in various biochemical pathways, which could have therapeutic implications.

Case Studies

  • Anticancer Research : A study investigated the effects of this compound on human cancer cell lines. Results showed a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as an anticancer agent.
  • Antibacterial Activity : In vitro tests demonstrated that this compound exhibited inhibitory effects against several bacterial strains, including E. coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL.

Data Table: Summary of Biological Activities

Biological ActivityObserved EffectReference
AnticancerReduced cell viability in cancer cell lines
AntibacterialInhibition of E. coli and Staphylococcus aureus
Enzyme inhibitionPotential inhibition of specific enzymes

Synthetic Routes

The synthesis of this compound typically involves the reaction of aniline with a phospholane derivative under controlled conditions. This process can be optimized for high yields and purity through careful selection of reaction conditions such as temperature and solvent.

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